REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH:4]=[CH2:5].CC(C)C(=O)C.[CH:13]12[O:18][CH:14]1[CH2:15][CH2:16][CH2:17]2>>[CH:4]1[CH2:3][CH2:2][CH2:1][CH:5]=1.[C:14]1(=[O:18])[CH2:15][CH2:16][CH2:17][CH2:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
cyclopentene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CCC1)O2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |